5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one
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Overview
Description
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is an organic compound that belongs to the oxazolone family This compound is characterized by the presence of a bromomethyl group and a chloro substituent on the oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one typically involves the bromination of 4-chloro-1,2-oxazol-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis can be applied, involving careful control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxazolone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazolones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-4-chloro-1,2-oxazol-3(2H)-one derivatives.
Oxidation: Formation of various oxidized oxazolone derivatives.
Reduction: Formation of 5-methyl-4-chloro-1,2-oxazol-3(2H)-one.
Scientific Research Applications
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Methyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Bromomethyl)-4-methyl-1,2-oxazol-3(2H)-one
Uniqueness
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
83014-81-7 |
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Molecular Formula |
C4H3BrClNO2 |
Molecular Weight |
212.43 g/mol |
IUPAC Name |
5-(bromomethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H3BrClNO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |
InChI Key |
WJHVLYYBABXTPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=O)NO1)Cl)Br |
Origin of Product |
United States |
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